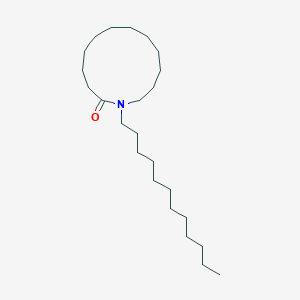![molecular formula C4H10NO3- B14606383 [Bis(2-hydroxyethyl)amino]oxidanide CAS No. 58087-06-2](/img/structure/B14606383.png)
[Bis(2-hydroxyethyl)amino]oxidanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Bis(2-hydroxyethyl)amino]oxidanide is a chemical compound with the molecular formula C4H11NO3 It is known for its unique structure, which includes two hydroxyethyl groups attached to an amino group, and an oxidanide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(2-hydroxyethyl)amino]oxidanide typically involves the reaction of diethanolamine with an oxidizing agent. One common method is to react diethanolamine with hydrogen peroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improves the efficiency of the process. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
[Bis(2-hydroxyethyl)amino]oxidanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The hydroxyethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxides, amines, and substituted derivatives of this compound.
Applications De Recherche Scientifique
[Bis(2-hydroxyethyl)amino]oxidanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [Bis(2-hydroxyethyl)amino]oxidanide involves its interaction with various molecular targets. The hydroxyethyl groups can form hydrogen bonds with other molecules, facilitating various biochemical reactions. The oxidanide group can participate in redox reactions, making the compound a potential antioxidant.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethanolamine: Similar in structure but lacks the oxidanide group.
Triethanolamine: Contains three hydroxyethyl groups attached to an amino group.
Ethanolamine: Contains a single hydroxyethyl group attached to an amino group.
Propriétés
Numéro CAS |
58087-06-2 |
|---|---|
Formule moléculaire |
C4H10NO3- |
Poids moléculaire |
120.13 g/mol |
Nom IUPAC |
2-[2-hydroxyethyl(oxido)amino]ethanol |
InChI |
InChI=1S/C4H10NO3/c6-3-1-5(8)2-4-7/h6-7H,1-4H2/q-1 |
Clé InChI |
KDECJTUIIXPFRR-UHFFFAOYSA-N |
SMILES canonique |
C(CO)N(CCO)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


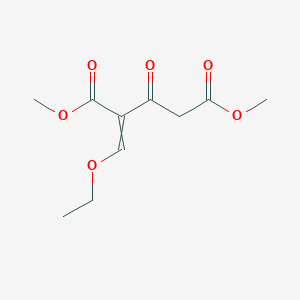
![2-Hydroxy-3-nitro-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14606314.png)
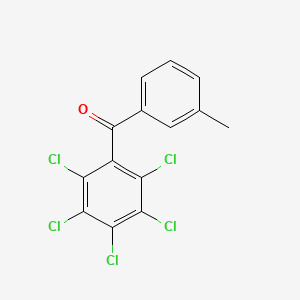
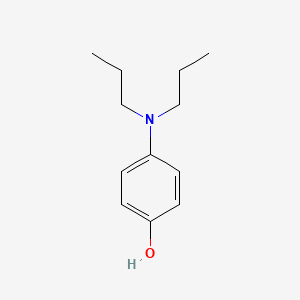
![Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14606334.png)

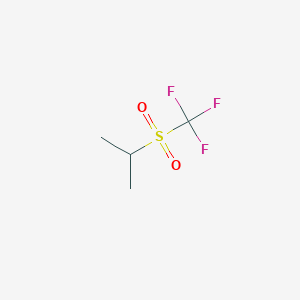
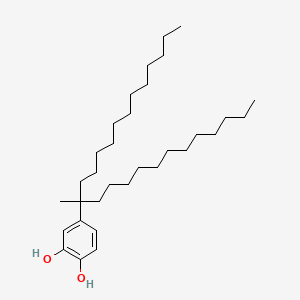

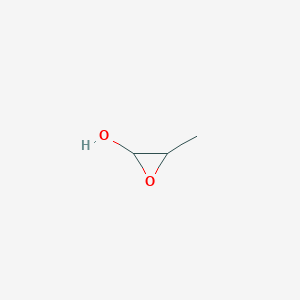
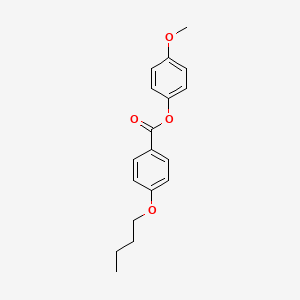
![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)
![1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-](/img/structure/B14606393.png)
